Perfluoro-1,3-dimethyladamantane
Description
Properties
CAS No. |
36481-20-6 |
|---|---|
Molecular Formula |
C12F20 |
Molecular Weight |
524.1 g/mol |
IUPAC Name |
1,2,2,3,4,4,6,6,8,8,9,9,10,10-tetradecafluoro-5,7-bis(trifluoromethyl)adamantane |
InChI |
InChI=1S/C12F20/c13-3-6(17,18)1(11(27,28)29)5(15,16)2(8(3,21)22,12(30,31)32)9(23,24)4(14,7(1,19)20)10(3,25)26 |
InChI Key |
LRMQIJUOLGKFKS-UHFFFAOYSA-N |
SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)C(F)(F)F)(F)F)C(F)(F)F |
Canonical SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)C(F)(F)F)(F)F)C(F)(F)F |
Other CAS No. |
36481-20-6 |
Synonyms |
F-1,3-DMA fluoro-1,3-dimethyloadamantane |
Origin of Product |
United States |
Scientific Research Applications
Ophthalmological Uses
Perfluoro-1,3-dimethyladamantane has been explored as a substitute for the vitreous body in the eye. Its high density and inert nature allow it to effectively replace cloudy or opaque vitreous humor after hemorrhages or inflammatory processes. This compound can also be used to create transparent "windows" in opaque corneal or lens areas, enhancing visual clarity and functionality. Notably, these windows can remain localized and maintain their transparency over time .
Key Properties:
- Density: Greater than that of water, aiding in retinal reattachment procedures.
- Inertness: Minimizes adverse reactions when introduced into ocular tissues.
- Gas Solubility: Capable of dissolving significant amounts of oxygen and carbon dioxide, which is critical for maintaining tissue viability during surgical interventions .
Oxygen Therapeutics
Research indicates that this compound may play a role in oxygen delivery systems. Its ability to carry and release oxygen efficiently could be leveraged in therapeutic contexts where oxygenation is compromised. This application is particularly relevant in critical care settings where traditional oxygen delivery methods may be inadequate .
Polymer Synthesis
This compound serves as a precursor for synthesizing high-performance polymers due to its structural characteristics that impart thermal stability and chemical resistance. These polymers are valuable in creating coatings or components that require durability under harsh conditions .
Fluorinated Surfactants
The compound can also be utilized in the development of fluorinated surfactants, which exhibit unique wetting and spreading properties. These surfactants find applications in various industrial processes, including emulsification and stabilization of formulations in pharmaceuticals and cosmetics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Perfluoro-1,3-dimethyladamantane is compared with structurally related fluorinated and non-fluorinated adamantane/cycloalkane derivatives (Table 1):
Physical and Chemical Properties
- Thermal Stability : this compound exhibits superior thermal stability compared to its cyclohexane analogue due to adamantane’s rigid cage structure. For example, Perfluoro-1,3-dimethylcyclohexane degrades at lower temperatures (∼200°C) in plasma polymerization processes , whereas adamantane derivatives resist decomposition even under high-energy CAD conditions .
- Density and Solubility : Fluorination increases density significantly. While 5-Chloro-1,3-dimethyladamantane has a density of 1.09 g/cm³ , perfluorinated analogues like Perfluorodecalin exceed 1.8 g/cm³ due to fluorine’s high atomic mass .
- Gas Solubility : this compound’s cage structure enhances oxygen solubility, making it comparable to Perfluorodecalin (used in liquid ventilation) but with better thermal performance .
Analytical Behavior
- Mass Spectrometry: Unlike linear PFCs (e.g., Perfluoro-n-dodecanoic acid), which yield non-diagnostic fragments like CF₃⁺ (m/z 69), this compound produces high-mass ions (e.g., C₁₁F₁₇⁺) under CAD, enabling precise structural identification .
- Chromatography: Its high electronegativity complicates separation using standard GC columns, whereas non-fluorinated derivatives like 1,3-Dimethyladamantane (CAS 702-79-4) elute more predictably .
Preparation Methods
Skeletal Isomerization with HF·BF₃ Catalysts
Method :
Perhydroacenaphthene (C₁₂H₂₀) undergoes skeletal isomerization in the presence of HF·BF₃ catalysts to yield 1,3-dimethyladamantane. This reaction avoids solvents and enables catalyst recovery.
Key Parameters :
Mechanism :
HF·BF₃ generates a superacidic environment, facilitating carbocation rearrangements. The reaction proceeds through intermediates like 1-ethyladamantane before achieving equilibrium with 1,3-dimethyladamantane.
AlCl₃-Catalyzed Isomerization with Controlled Water Addition
Method :
Perhydroacenaphthene reacts with anhydrous AlCl₃ under controlled water dripping (0.01–0.1% of substrate weight per hour) at 80–100°C. This method minimizes solvent use and reduces environmental impact.
Key Parameters :
| Parameter | Value/Description | Yield | Purity | Source |
|---|---|---|---|---|
| Catalyst | Anhydrous AlCl₃ (30 wt% of substrate) | 73.5% | 99.8% | |
| Water Drip Rate | 100–200 mL/hour | |||
| Reaction Time | 10–15 hours | |||
| Purification | Rectification (10 m tower) |
Advantages :
Fluorination Strategies
| Parameter | Value/Description | Yield | Purity | Source |
|---|---|---|---|---|
| Reactor Temperature | -30°C to 100°C (segmented zones) | 28% | 74.4% | |
| F₂ Flow | 20–50 mL/min | |||
| Carrier Gas | He (600 mL/min total flow) |
Challenges :
CoF₃-Catalyzed Vapor-Phase Fluorination
Method :
Hydrocarbon is vaporized and passed over CoF₃ at 250–350°C. This method is effective for fluorinating alkyladamantanes, though incomplete fluorination may occur.
Key Parameters :
| Parameter | Value/Description | Yield | Purity | Source |
|---|---|---|---|---|
| Temperature | 250–350°C | 70–90% | >95% | |
| Catalyst | CoF₃ (700 g bed) | |||
| Byproducts | HF, unreacted substrate |
Example :
1-Ethyladamantane fluorinated at 250–350°C yields a product with 1–2 H atoms per molecule, requiring further fluorination for full perfluorination.
Liquid-Phase Fluorination with Functional Group Conversion
Method :
Substituted adamantanes (e.g., esters) undergo liquid-phase fluorination followed by hydrolysis to introduce —COF or —OH groups. This method is scalable for functionalized derivatives.
Key Parameters :
| Parameter | Value/Description | Yield | Purity | Source |
|---|---|---|---|---|
| Fluorination Agent | F₂ gas (20% in N₂) | 70–85% | 90–95% | |
| Post-Fluorination | NaOH/EtOH hydrolysis | |||
| Product | Trihydroxyperfluoroadamantane derivatives |
Limitations :
Comparative Analysis of Fluorination Methods
| Method | Temperature Range | Catalyst/Reagent | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Aerosol Direct | -30°C to 100°C | F₂ gas | 28% | 74.4% | High |
| CoF₃ Vapor-Phase | 250–350°C | CoF₃ | 70–90% | >95% | Moderate |
| Liquid-Phase | 25–100°C | F₂/N₂ mixture | 70–85% | 90–95% | Low |
Q & A
Q. What analytical methodologies are most effective for structural elucidation of Perfluoro-1,3-dimethyladamantane?
High-energy collisionally activated decomposition (CAD) mass spectrometry is critical for resolving structural details. Electron ionization (EI) alone yields non-diagnostic low-mass fragments (e.g., CF₃⁺, m/z 69), but CAD of molecular ions produces high-mass fragments (e.g., C₅F₇⁺, C₁₁F₁₇⁺) that reveal the adamantane backbone and fluorination pattern. This method overcomes limitations of methane negative ion chemical ionization (NICI), which only detects molecular ions .
Q. How can vapor pressure data for this compound be experimentally determined?
Vapor pressure measurements for adamantane derivatives are typically conducted using static or dynamic methods, such as those described by Steele et al. (1996) for 1,3-dimethyladamantane. A comparative approach using gas chromatography or effusion techniques under controlled temperatures (e.g., 25–150°C) can isolate perfluorinated effects on volatility. Calibration with reference compounds (e.g., acetophenone) ensures accuracy .
Q. What synthetic routes are documented for fluorinated adamantane derivatives?
While direct synthesis protocols for this compound are sparse, analogous methods for brominated or chlorinated derivatives involve radical fluorination using agents like SF₄ or XeF₂ under high-pressure conditions. For example, 1-chloro-3,5-dimethyladamantane is synthesized via HCl elimination from 3,5-dimethyl-1-adamantanol, suggesting a pathway adaptable to perfluorination .
Advanced Research Questions
Q. How can researchers resolve contradictions in mass spectral data for perfluorocarbons (PFCs)?
Discrepancies arise from ionization techniques: EI fragments PFCs non-specifically, while NICI preserves molecular ions but lacks structural detail. To reconcile data, combine CAD (for backbone fragments) with high-resolution MS/MS and isotopic pattern analysis (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio in derivatives like 6-bromo-1,3-dimethyladamantane). Cross-validate with computational modeling of fragmentation pathways .
Q. What experimental designs are optimal for studying fluorocarbon interactions in heterogeneous systems?
Use fluorous biphasic systems (FBS) with this compound as a phase-transfer medium. For example, design hydroformylation experiments with rhodium catalysts in FBS, monitoring phase behavior via UV-Vis or NMR. Control variables include solvent polarity (e.g., toluene vs. perfluorocarbon ratios) and temperature gradients to assess partitioning coefficients .
Q. How can computational methods predict thermodynamic properties of this compound?
Apply group-contribution models (e.g., Joback-Reid) to estimate critical temperatures, pressures, and heat capacities. Refine predictions using density functional theory (DFT) for fluorinated adamantanes, benchmarking against experimental vapor pressure data from Steele et al. (1996). Molecular dynamics simulations can further model solvent interactions and diffusion coefficients .
Q. What strategies mitigate challenges in characterizing fluorocarbon degradation products?
Leverage high-resolution LC-MS/MS with negative ion mode for polar degradation products (e.g., perfluorocarboxylic acids). Use isotopic labeling (e.g., ¹³C5-perfluoropentanoic acid) as internal standards. Environmental fate studies should include accelerated aging under UV light or microbial exposure, followed by GC-MS analysis of volatile fragments .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
